4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)-

Description

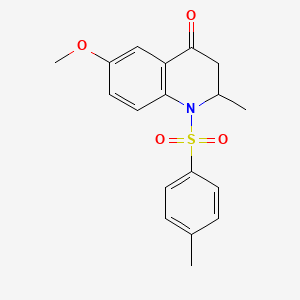

The compound 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- features a unique substitution pattern:

- 6-methoxy: Electron-donating group that may influence electronic properties and binding interactions.

- 2-methyl: Adds steric bulk, possibly affecting conformational flexibility.

- 1-(p-tolylsulfonyl): A sulfonamide group known to improve bioavailability and target specificity via hydrogen bonding or steric effects .

This compound’s structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide moieties and methoxy-substituted aromatic systems.

Properties

CAS No. |

24310-39-2 |

|---|---|

Molecular Formula |

C18H19NO4S |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

6-methoxy-2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |

InChI |

InChI=1S/C18H19NO4S/c1-12-4-7-15(8-5-12)24(21,22)19-13(2)10-18(20)16-11-14(23-3)6-9-17(16)19/h4-9,11,13H,10H2,1-3H3 |

InChI Key |

CABMEFDWUZFZOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- typically involves the following steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Methylation at the 2nd Position: The methyl group at the 2nd position can be introduced through alkylation using methyl iodide.

Sulfonylation with p-Toluenesulfonyl Chloride: The final step involves the sulfonylation of the quinolone core with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinolone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic catalysts.

Major Products

Oxidation: Quinolone derivatives with varying oxidation states.

Reduction: Dihydroquinolone derivatives.

Substitution: Quinolone derivatives with different substituents replacing the sulfonyl group.

Scientific Research Applications

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinolone derivatives.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new antibiotics and antifungal agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The methoxy and sulfonyl groups enhance the compound’s binding affinity to the target enzymes, increasing its antibacterial efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their comparative features:

Key Differences in Reactivity and Activity

- Substitution Position: The 6-methoxy group in the target compound contrasts with 7-methoxy in antimalarial optimizations (e.g., P4Q-105). Position 6 substituents may alter electronic effects on the quinolone core, modulating acidity of the NH group and hydrogen-bonding capacity . The p-tolylsulfonyl group distinguishes it from malonate- or dicyanovinyl-substituted 2(1H)-quinolones (Q1–Q4), which prioritize thiol detection via nucleophilic addition .

- Biological Activity: Unlike 7-fluoro-4(1H)-quinolone, the target’s sulfonamide group may enhance interactions with sulfhydryl-rich enzymes or membranes, akin to antimicrobial sulfonamides . Compared to 6-chloro-7-methoxy-4(1H)-quinolone, the absence of a chloro substituent may reduce antimalarial potency but improve safety profiles .

- Spectroscopic Properties: Fluorescence data for 2(1H)-quinolones (Q1–Q3: λem = 460–600 nm, Φem = 0.19–2.42%) suggest that the target’s dihydro structure and sulfonamide group could red-shift emission or alter quantum yields due to reduced conjugation .

Biological Activity

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- (CAS Number: 24310-39-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer effects, antibacterial activity, and potential mechanisms of action based on recent research findings.

The molecular formula of the compound is , with a molecular weight of approximately 345.41 g/mol. Key chemical properties include:

- LogP : 4.32

- Polar Surface Area (PSA) : 63.68 Ų

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

These properties suggest a relatively lipophilic nature, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinolone derivatives, including the target compound. Notably, in vitro assays demonstrated significant antiproliferative effects against multiple cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| COLO205 (Colorectal) | 0.32 |

| H460 (Lung) | 0.89 |

| A498 (Renal) | Data not available |

| Hep3B (Liver) | Data not available |

The compound's mechanism appears to involve interaction with tubulin, inhibiting microtubule polymerization, which is crucial for cell division . Molecular docking studies have indicated that it binds effectively to the colchicine-binding site on tubulin, suggesting a potential role as an antimitotic agent .

Case Studies

- In Vitro Studies : A study conducted by researchers focused on synthesizing and evaluating various quinolone derivatives for anticancer activity. Among them, the target compound demonstrated significant cytotoxicity against colorectal and lung cancer cell lines .

- Pharmacokinetics and Toxicity : The pharmacokinetic profile indicates good drug-likeness and bioavailability with no significant cardiotoxic effects noted in preliminary studies. However, risks of drug-drug interactions and potential mutagenicity were identified .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.